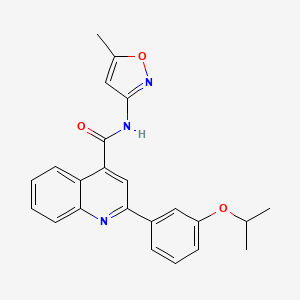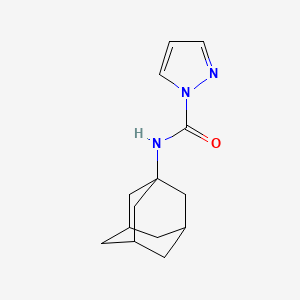
2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide, also known as IQ-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. IQ-1 is known to inhibit the Wnt/β-catenin signaling pathway, which is a critical pathway in the development and progression of various cancers.
Wirkmechanismus
2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein TNIK (Traf2 and Nck-interacting kinase), which is a critical component of the pathway. By inhibiting TNIK, 2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide prevents the activation of β-catenin, which is a key protein in the pathway that promotes cancer cell proliferation.
Biochemical and Physiological Effects:
2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to have significant biochemical and physiological effects in cancer cells. Studies have demonstrated that 2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide inhibits cancer cell proliferation and induces apoptosis in a variety of cancer cell lines. Additionally, 2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and resistance to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its specificity for the Wnt/β-catenin signaling pathway and its ability to inhibit cancer stem cells. However, 2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide and its potential applications in cancer therapy. One area of focus is the development of more potent and selective TNIK inhibitors that can be used in combination with other cancer therapies. Additionally, there is interest in exploring the use of 2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide in combination with immunotherapy to enhance the immune response against cancer cells. Finally, there is a need for further research on the pharmacokinetics and toxicity of 2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer research. The Wnt/β-catenin signaling pathway is known to play a critical role in the development and progression of various cancers, including colorectal, breast, and liver cancers. 2-(3-isopropoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and increased apoptosis.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-14(2)28-17-8-6-7-16(12-17)21-13-19(18-9-4-5-10-20(18)24-21)23(27)25-22-11-15(3)29-26-22/h4-14H,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJGACDPRMIJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}nicotinamide](/img/structure/B4277137.png)
![2-ethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4277145.png)

![2-(4-chloro-2-methylphenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4277167.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4277182.png)
![propyl 2-[(cyclopentylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4277185.png)

![3-{[(6-chloro-1,3-benzothiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277203.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-phenoxybutanamide](/img/structure/B4277207.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277213.png)
![methyl 4-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4277232.png)

![propyl 4-(4-methoxyphenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277240.png)